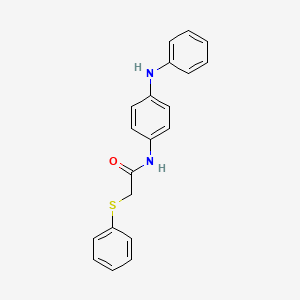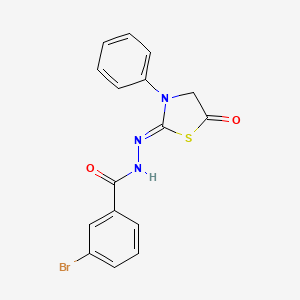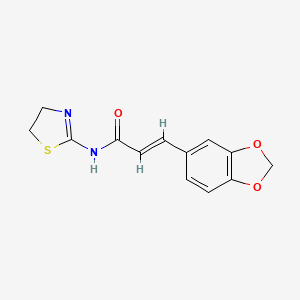![molecular formula C14H20ClNO2 B5823083 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist that has been extensively studied for its pharmacological properties. This compound is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
作用机制
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine acts as a selective β2-adrenergic receptor antagonist, which means it blocks the binding of endogenous ligands, such as adrenaline and noradrenaline, to the receptor. This leads to a decrease in the activity of the receptor and a reduction in downstream signaling pathways. The mechanism of action of this compound is highly specific to β2-adrenergic receptors and does not affect other adrenergic receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific β2-adrenergic receptor-mediated pathway being targeted. In general, the compound has been shown to reduce the activity of β2-adrenergic receptors, which can lead to decreased cardiac output, bronchoconstriction, and impaired glucose metabolism. However, the effects of this compound can be highly context-dependent and may vary depending on the specific experimental conditions.
实验室实验的优点和局限性
One of the main advantages of using 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine in lab experiments is its high specificity for β2-adrenergic receptors. This allows researchers to selectively target these receptors without affecting other adrenergic receptors. Additionally, the compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating β2-adrenergic receptor-mediated pathways.
However, there are also limitations to using this compound in lab experiments. One limitation is that the compound has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time. Additionally, the compound may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation.
未来方向
There are many future directions for research involving 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine. One area of interest is investigating the role of β2-adrenergic receptors in cancer progression and metastasis. Recent studies have suggested that β2-adrenergic receptor activation may promote tumor growth and metastasis, and blocking these receptors with compounds like this compound may have therapeutic potential.
Another area of interest is investigating the role of β2-adrenergic receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Recent studies have suggested that β2-adrenergic receptor activation may play a role in the pathogenesis of these diseases, and blocking these receptors may have neuroprotective effects.
Overall, this compound is a valuable tool for investigating the role of β2-adrenergic receptors in various physiological and pathological conditions. While there are limitations to its use, the compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for scientific research.
合成方法
The synthesis of 4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine involves the reaction of 4-chloro-2,6-dimethylphenol with epichlorohydrin to form 4-chloro-2,6-dimethylphenoxypropyl chloride. This intermediate is then reacted with morpholine to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. This compound has been used to study the effects of β2-adrenergic receptor activation on cardiac function, airway smooth muscle relaxation, and glucose metabolism. It has also been used to investigate the role of β2-adrenergic receptors in cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-11-9-13(15)10-12(2)14(11)18-8-5-16-3-6-17-7-4-16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFVVYWRCGTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)




![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)


![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)
![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)
